

The Transesterase Function of Lactone Esterase in Sophorolipid Biosynthesis: A Technical Guide

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Compound of Interest

Compound Name: *Lactonic Sophorolipid*

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Executive Summary

Sophorolipids (SLs), glycolipid biosurfactants produced by the yeast *Starmerella bombicola*, are gaining significant attention across various industries, from pharmaceuticals to bioremediation, owing to their biodegradability and versatile physicochemical properties. The structural diversity of sophorolipids, particularly the presence of both acidic and lactonic forms, dictates their functional characteristics. Historically, the conversion of acidic to **lactonic sophorolipids** was attributed to the intramolecular esterification activity of a lactone esterase. However, recent groundbreaking research has redefined our understanding of this critical step. This technical guide provides an in-depth exploration of the newly elucidated role of *Starmerella bombicola* lactone esterase (SBLE) as a transesterase, with bolaform sophorolipids as its true substrate. We will delve into the revised biosynthetic pathway, present detailed experimental protocols for studying this system, and provide quantitative data to support the current scientific consensus.

The Evolving Role of Lactone Esterase: From Esterification to Transesterification

For years, it was understood that SBLE catalyzed the final step in **lactonic sophorolipid** formation through an intramolecular esterification, or lactonization, of the acidic sophorolipid

precursor. This reaction was believed to be a ring-closing event forming the characteristic macrolactone structure.

However, compelling new evidence from 2024 has reshaped this model. It is now understood that SBLE functions as a transesterase. The actual substrate for SBLE is not the acidic sophorolipid, but rather a bolaform sophorolipid[1]. Bolaform sophorolipids are unique structures where a sophorose head group is attached to both ends of the fatty acid chain[2]. SBLE catalyzes an intramolecular transesterification reaction on these bolaform intermediates. In this reaction, one of the sophorose moieties acts as a leaving group, resulting in the formation of the **lactonic sophorolipid** and the release of a sophorose molecule[1].

This revised understanding has significant implications for the metabolic engineering of *S. bombicola* to produce tailored sophorolipid profiles for specific applications.

The Revised Sophorolipid Biosynthetic Pathway

The biosynthesis of sophorolipids is a multi-step enzymatic process. The updated pathway, incorporating the transesterase activity of SBLE, is as follows:

- **Hydroxylation:** A long-chain fatty acid is hydroxylated at its terminal (ω) or sub-terminal ($\omega-1$) position by a cytochrome P450 monooxygenase.
- **First Glycosylation:** A glucose molecule is added to the hydroxylated fatty acid by the UDP-glucosyltransferase UGTA1, forming a glucolipid.
- **Second Glycosylation:** A second glucose molecule is attached to the first by the UDP-glucosyltransferase UGTB1, creating an acidic sophorolipid.
- **Acetylation:** Acetyl groups can be added to the 6' and 6'' hydroxyl groups of the sophorose moiety by an acetyltransferase (AT).
- **Bolaform Synthesis:** The glucosyltransferases can further act on the acidic sophorolipid, adding another sophorose molecule to the carboxyl end of the fatty acid, forming a bolaform sophorolipid[2][3][4].
- **Transesterification:** The secreted SBLE then acts on the bolaform sophorolipid, catalyzing an intramolecular transesterification to produce the final **lactonic sophorolipid** and a free

sophorose molecule[1].

The degree of acetylation appears to influence the fate of the bolaform sophorolipid, with acetylated forms being preferred substrates for transesterification by SBLE[1].



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Diagram 1: Revised Sophorolipid Biosynthetic Pathway.

Data Presentation: Quantitative Impact of Lactone Esterase

The genetic modification of the *sble* gene in *S. bombicola* has a profound and predictable impact on the composition of the sophorolipid product profile. The following tables summarize the quantitative data from studies on wild-type and genetically engineered strains.

Strain	Genotype	Lactonic SLs	Acidic SLs	Bolaform SLs	Total SLs (g/L)	Reference
Wild-Type	<i>sble</i> +	Present	Present	Trace amounts	>200	[1]
Δ <i>sble</i>	<i>sble</i> knockout	Absent	Present	Predominant	Not specified	[1][2]
Δ <i>at</i> Δ <i>sble</i>	Acetyltransferase and <i>sble</i> knockout	Absent	Non-acetylated acidic	Predominant (non-acetylated)	27.7	[2][3][4]
SBLE Overexpression	Increased <i>sble</i> expression	~99% of total SLs	~1% of total SLs	Not specified	Not specified	[2]

Table 1: Sophorolipid Production in Different *S. bombicola* Strains.

Parameter	Value	Conditions	Reference
Optimal pH	3.5 - 6.0	In vitro assay	
Optimal Temperature	20 - 50 °C	In vitro assay	
Km (for acidic SLs)	2.9 mM	In vitro assay	

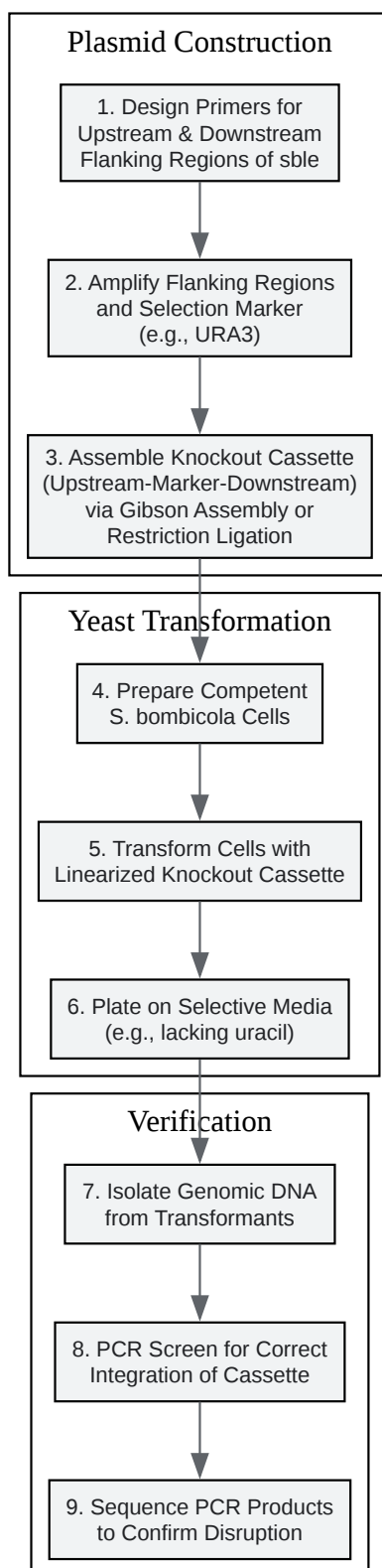
Table 2: Biochemical Properties of *Starmerella bombicola* Lactone Esterase (SBLE).

Experimental Protocols

Generation of a *sble* Knockout Mutant in *S. bombicola*

The targeted disruption of the *sble* gene is crucial for studying its function. Homologous recombination is a standard method for this purpose.

Workflow for *sble* Gene Knockout:



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Diagram 2: Workflow for Homologous Recombination-based Gene Knockout.

More recently, CRISPR-Cas9 based methods have been developed for more efficient gene editing in *S. bombycol*[5].

Heterologous Expression and Purification of SBLE

Recombinant production of SBLE is essential for in vitro characterization. *Pichia pastoris* is a commonly used expression host.

Methodology:

- **Codon Optimization and Cloning:** The sble gene sequence is codon-optimized for *P. pastoris* and cloned into an expression vector (e.g., pPICZα A) with a secretion signal and a polyhistidine-tag.
- **Transformation:** The linearized vector is transformed into *P. pastoris* by electroporation.
- **Expression:** Transformants are grown in a buffered glycerol-complex medium (BMGY) and then transferred to a buffered methanol-complex medium (BMMY) to induce protein expression.
- **Purification:** The secreted, His-tagged SBLE is purified from the culture supernatant using immobilized metal affinity chromatography (IMAC).

SBLE Enzymatic Assay

This assay quantifies the transesterase activity of SBLE on bolaform sophorolipids.

Protocol:

- **Reaction Mixture:** Prepare a reaction mixture containing purified bolaform sophorolipids (substrate), purified recombinant SBLE, and a suitable buffer (e.g., 50 mM sodium citrate, pH 4.5).
- **Incubation:** Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.
- **Reaction Termination:** Stop the reaction by adding a solvent like ethanol.

- Analysis: Analyze the reaction products by HPLC or LC-MS to quantify the formation of **lactonic sophorolipids** and the consumption of bolaform sophorolipids.

HPLC and LC-MS Analysis of Sophorolipids

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for separating and identifying different sophorolipid congeners.

Typical HPLC-MS Parameters:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid.
- Detection: Evaporative Light Scattering Detector (ELSD) for quantification and Mass Spectrometry (ESI-MS) for identification.
- MS Analysis: Electrospray ionization (ESI) in both positive and negative ion modes can be used to identify the molecular weights and fragmentation patterns of different sophorolipid species.

Conclusion and Future Perspectives

The re-evaluation of the sophorolipid biosynthetic pathway, with the lactone esterase now firmly established as a transesterase acting on bolaform sophorolipids, marks a significant advancement in our understanding of these valuable biomolecules. This new paradigm opens up exciting avenues for the rational design and metabolic engineering of *Starmerella bombicola* to produce novel sophorolipid structures with tailored properties for specific applications in medicine, cosmetics, and beyond. Future research should focus on the detailed kinetic characterization of SBLE with various bolaform substrates, elucidating the regulatory mechanisms governing bolaform versus acidic sophorolipid production, and exploring the potential of this revised pathway for the biocatalytic synthesis of novel glycolipids. This in-depth technical guide serves as a foundational resource for researchers aiming to harness the full potential of sophorolipid biosynthesis.

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